molecular formula C21H21FN4O3S B10958730 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10958730
M. Wt: 428.5 g/mol
InChI Key: JYGXFUCAFDMREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyrazole ring, and a fluorophenoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions that can be easily scaled up. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

  • N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-NITRO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness: The uniqueness of N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of the fluorophenoxy group, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity .

Properties

Molecular Formula

C21H21FN4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H21FN4O3S/c1-12-6-7-13-17(10-12)30-21(18(13)19(23)27)24-20(28)15-8-9-26(25-15)11-29-16-5-3-2-4-14(16)22/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,23,27)(H,24,28)

InChI Key

JYGXFUCAFDMREA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.